N-(2-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide
Overview
Description
N-(2-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core substituted with a 2-chlorophenyl group and a 4-nitrobenzoyl amine group, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide typically involves a multi-step process:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid derivatives with amines under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
Substitution with 2-Chlorophenyl Group: The next step involves the introduction of the 2-chlorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction, where the benzamide core reacts with 2-chlorophenyl halides in the presence of a base such as potassium carbonate.
Addition of 4-Nitrobenzoyl Amine Group: Finally, the 4-nitrobenzoyl amine group is introduced via an acylation reaction. This step typically involves the reaction of the intermediate compound with 4-nitrobenzoyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction reactions to form amines, which can further participate in various chemical transformations.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Reduction: Formation of N-(2-chlorophenyl)-3-[(4-aminobenzoyl)amino]benzamide.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
N-(2-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. For example, the nitro group can participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-3-aminobenzamide: Lacks the nitro group, which may result in different biological activities.
N-(2-chlorophenyl)-3-[(4-methylbenzoyl)amino]benzamide:
Uniqueness
N-(2-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide is unique due to the presence of both the 2-chlorophenyl and 4-nitrobenzoyl groups. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4/c21-17-6-1-2-7-18(17)23-20(26)14-4-3-5-15(12-14)22-19(25)13-8-10-16(11-9-13)24(27)28/h1-12H,(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFVMNYWRUUZDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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